molecular formula C10H19N5 B14735040 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 74849-88-0

Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-

Cat. No.: B14735040
CAS No.: 74849-88-0
M. Wt: 209.29 g/mol
InChI Key: MGXGZXIKVYRCGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be synthesized through the reaction of acrylonitrile with ethylenediamine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the imine linkage can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-cyanoethyl)amine
  • 3,3’-Iminodipropionitrile
  • Di(2-Cyanoethyl)amine
  • Iminodipropionitrile

Uniqueness

Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific structure, which includes both nitrile groups and an imine linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

74849-88-0

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile

InChI

InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2

InChI Key

MGXGZXIKVYRCGW-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCC#N)C#N

Origin of Product

United States

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